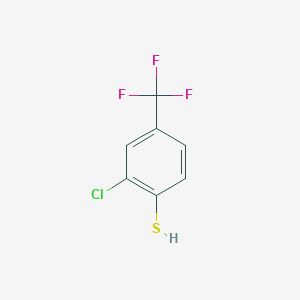

2-Chloro-4-trifluoromethylbenzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

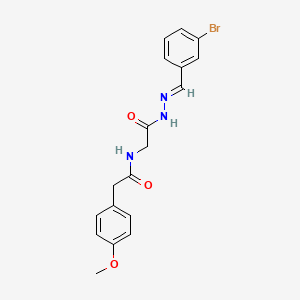

Solid Phase Synthesis of Benzothiazolyl Compounds

A study by Mourtas et al. (2001) highlights the use of 2-Aminobenzenethiol, which is chemically related to 2-Chloro-4-trifluoromethylbenzenethiol, in the solid-phase synthesis of benzothiazolyl compounds. The process involves acylation followed by cyclisation to yield substituted benzothiazoles, demonstrating the compound's role in synthesizing heterocyclic structures with potential applications in drug development and material science Mourtas, Gatos, & Barlos, 2001.

Oxidation-Reduction Reactions Involving Nitro Groups

Austin and Ridd (1994) investigated the reactions of chloromethylbenzenes, similar in structure to 2-Chloro-4-trifluoromethylbenzenethiol, with aromatic nitro compounds. Their research contributes to understanding the complex interactions involving chloro compounds and aromatic nitro compounds, which are crucial for developing synthetic methodologies in organic chemistry Austin & Ridd, 1994.

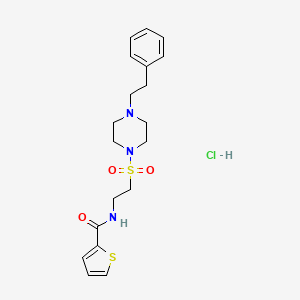

Fluorination and Perfluoroalkylation of Aromatic Compounds

Sipyagin et al. (2004) explored the synthesis of 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes. This study illustrates the compound's utility in introducing fluorine-containing substituents into aromatic rings, highlighting its role in creating compounds with enhanced electronic properties for applications in material science and pharmaceuticals Sipyagin et al., 2004.

Synthesis of Trifluoromethylbenzene

Research by Hong et al. (2004) on the synthesis of trifluoromethylbenzene, an intermediate widely used in the production of pesticides, medicines, and dyes, underscores the significance of chloro and trifluoromethyl groups in facilitating reactions under controlled conditions for high yield and selectivity Hong, Han, & Xu, 2004.

Halogenation of Trifluoromethoxy Benzene

Herkes (1977) conducted a study on the controlled chlorination of trifluoromethoxybenzene, producing derivatives with varying degrees of chlorination. This research highlights the reactivity of trifluoromethyl groups in halogenation reactions, essential for synthesizing compounds with specific electronic and structural properties Herkes, 1977.

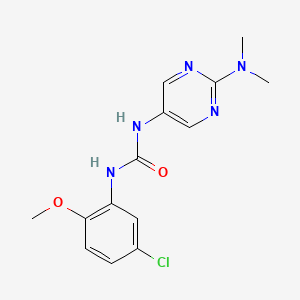

Zukünftige Richtungen

The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that 2-Chloro-4-trifluoromethylbenzenethiol and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXXAMORSGVFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-trifluoromethylbenzenethiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)

![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2931378.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)

![6-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2931392.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)